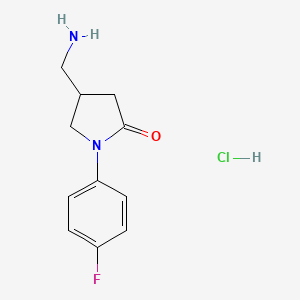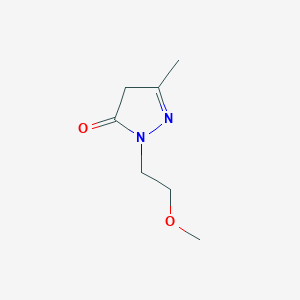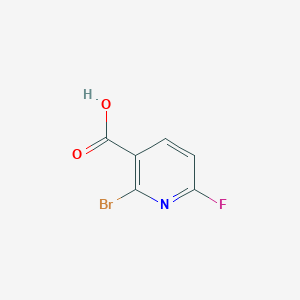
4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride
Overview
Description
4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride, referred to as 4-AM-1-FPH, is a small molecule that is used in a variety of scientific research applications. It is an aryl fluorinated pyrrolidine derivative that has a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anti-cancer effects. 4-AM-1-FPH has been studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are now well-understood.
Scientific Research Applications
Pharmacophore Design and MAP Kinase Inhibition
One area of research involves the design of pharmacophores, particularly focusing on p38α MAP kinase inhibitors. These compounds, including those with substituted imidazole scaffolds, are explored for their potential to inhibit proinflammatory cytokine release. The study by Scior et al. (2011) reviews literature on the design, synthesis, and activity studies of selective inhibitors, emphasizing the importance of the 4-fluorophenyl ring for higher binding selectivity and potency. This research highlights the relevance of specific chemical structures for therapeutic applications in inflammation and potentially other diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Stereochemistry in Drug Discovery
Another study by Veinberg et al. (2015) focuses on the stereochemistry of phenylpiracetam and its derivatives, highlighting the pyrrolidin-2-one pharmacophore. This review summarizes data on the design, synthesis, and biological activity exploration of enantiomerically pure compounds, underlining the direct relationship between the configuration of stereocenters and biological properties. The study underscores the importance of pyrrolidin-2-one derivatives in developing pharmacological agents for central nervous system disorders (Veinberg, Vavers, Orlova, Kuznecovs, Domracheva, Vorona, Zvejniece, & Dambrova, 2015).
Pyrrolidine in Drug Discovery
Research by Li Petri et al. (2021) reviews the use of pyrrolidine and its derivatives in medicinal chemistry, emphasizing the scaffold's versatility in developing bioactive molecules for treating human diseases. The review discusses the influence of steric factors on biological activity and the structure-activity relationship of pyrrolidine compounds, providing insights into the design of new compounds with varied biological profiles (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
properties
IUPAC Name |
4-(aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15;/h1-4,8H,5-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIMKXDRPBPRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Boc-8-cyano-3-azabicyclo[3.2.1]octane](/img/structure/B1448188.png)
![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)
![3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1448191.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride](/img/structure/B1448192.png)


![1-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1448196.png)



